

Application Notes and Protocols: 2-Amino-1-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Amino-1-(4-chlorophenyl)propan-1-ol
Cat. No.:	B1199383

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the industrial uses of **2-Amino-1-(4-chlorophenyl)propan-1-ol**, with a primary focus on its role as a key intermediate in chemical synthesis. While detailed, publicly available protocols for large-scale industrial applications are often proprietary, this document outlines the fundamental applications and provides protocols based on related laboratory-scale syntheses.

Pharmaceutical Intermediate

The principal industrial application of **2-Amino-1-(4-chlorophenyl)propan-1-ol** is as a chiral building block in the synthesis of various pharmaceutical compounds.^{[1][2]} Its stereochemistry is crucial for the biological activity of the final active pharmaceutical ingredient (API). It is particularly noted for its use in synthesizing drugs that may have therapeutic effects on the central nervous system.^[1]

Application: Synthesis of CNS-acting agents and other complex molecules. The presence of the amino and hydroxyl groups, along with the chlorophenyl moiety, allows for versatile chemical modifications.^[1]

General Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₉ H ₁₂ ClNO	[1] [2]
CAS Number	57908-21-1	[1] [3] [4] [5]
Appearance	Colorless to slightly yellow solid	[2]
Melting Point	58-62 °C	[2]
Boiling Point	323 °C	[2]
Purity (Commercial)	≥97%	[3] [4] [5]

Intermediate in Agrochemicals and Specialty Chemicals

Beyond pharmaceuticals, **2-Amino-1-(4-chlorophenyl)propan-1-ol** serves as an intermediate in the production of certain agrochemicals and other specialty chemicals.[\[6\]](#) A notable example is its use in the synthesis of the acaricide (a substance poisonous to ticks and mites) Hexythiazox.

Application: Synthesis of Hexythiazox. The "trans" stereoisomer is specifically used in a cyclization reaction to form a key intermediate for this pesticide.[\[7\]](#)

Experimental Protocols

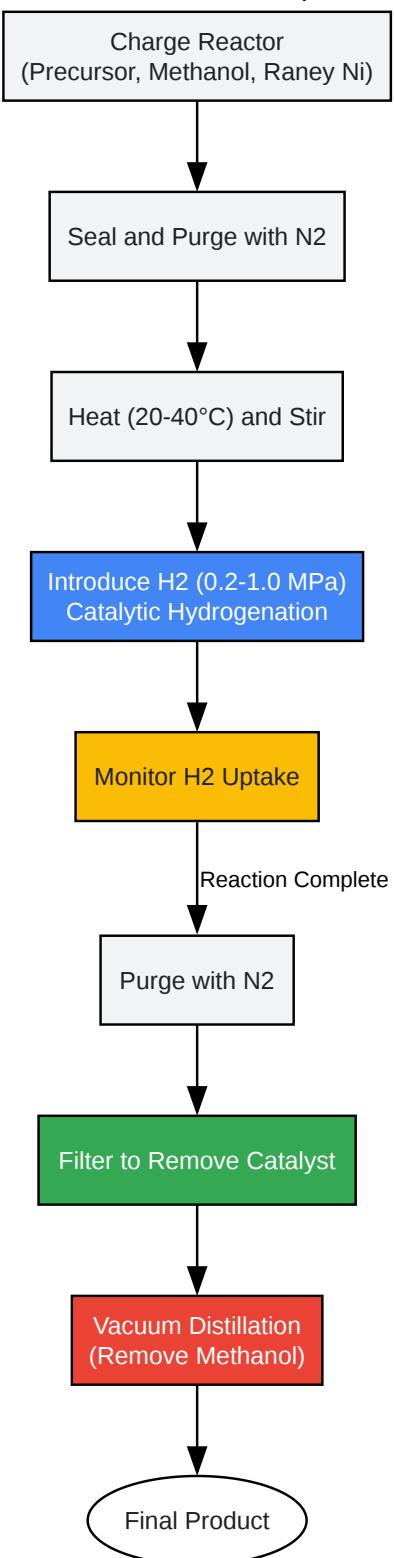
Protocol 1: Synthesis of **trans-2-Amino-1-(4-chlorophenyl)propan-1-ol**

This protocol is based on the reduction of a precursor as described in patent literature, suitable for producing the material for subsequent use as an industrial intermediate.[\[7\]](#)

Objective: To prepare **trans-2-Amino-1-(4-chlorophenyl)propan-1-ol** via catalytic hydrogenation.

Materials:

- trans-2-oximido-1-p-chlorobenzene acetone
- Absolute Methanol
- Raney Nickel (catalyst)
- Nitrogen gas
- Hydrogen gas
- Pressure reactor
- Filtration apparatus
- Distillation apparatus


Procedure:

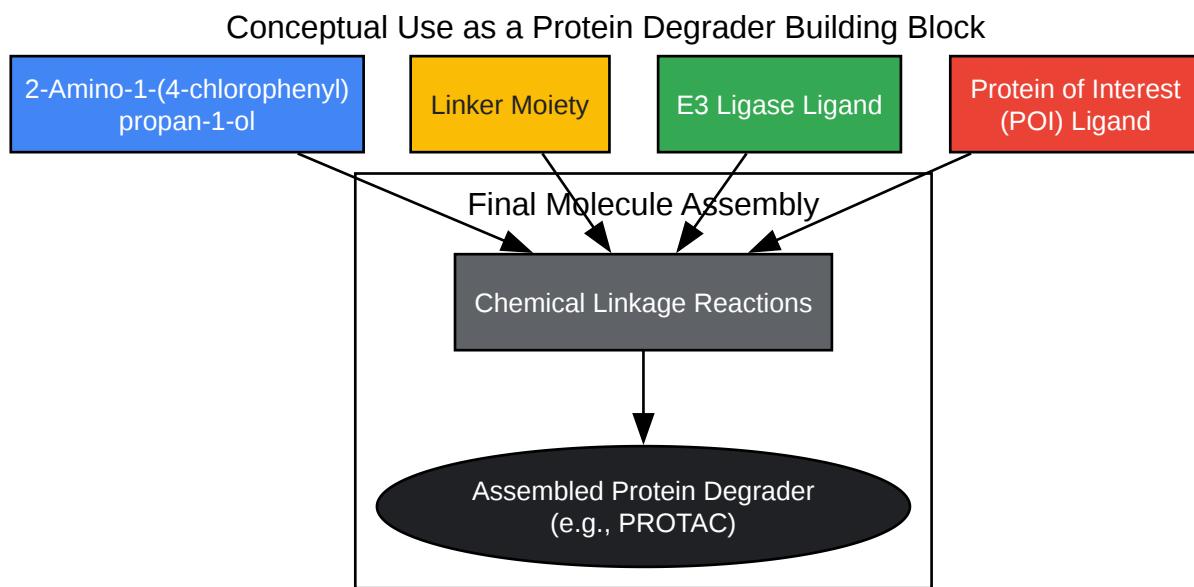
- Charge the pressure reactor with trans-2-oximido-1-p-chlorobenzene acetone, absolute methanol, and Raney Nickel catalyst.[\[7\]](#)
- Seal the reactor and purge with nitrogen gas to displace air.[\[7\]](#)
- Begin stirring the mixture and gradually heat to 20-40 °C.[\[7\]](#)
- Slowly introduce hydrogen gas into the reactor, maintaining a pressure of 0.2-1.0 MPa.[\[7\]](#)
- Continue the reaction until hydrogen uptake ceases, indicating the completion of the reduction.
- Stop the hydrogen supply and purge the reactor with nitrogen to remove residual hydrogen.
[\[7\]](#)
- Depressurize the reactor to atmospheric pressure.
- Filter the reaction mixture to remove the Raney Nickel catalyst.[\[7\]](#)
- Transfer the filtrate to a distillation apparatus and remove the methanol under vacuum to yield the final product, **trans-2-Amino-1-(4-chlorophenyl)propan-1-ol**.[\[7\]](#)

Expected Yield: The total yield is reported to be over 88%.[\[7\]](#)

Visualizing the Synthesis Workflow

Workflow for Synthesis of trans-2-Amino-1-(4-chlorophenyl)propan-1-ol

[Click to download full resolution via product page](#)


Caption: Synthesis workflow for the catalytic hydrogenation of the precursor.

Building Block for Protein Degraders

The compound is also classified as a "Protein Degrader Building Block".^[3] This suggests its utility in the synthesis of molecules like PROTACs (Proteolysis-targeting chimeras) or other chemical probes designed to induce the degradation of specific proteins.

Application: Synthesis of bifunctional molecules for targeted protein degradation. The amino and hydroxyl groups provide convenient handles for linking to a protein-of-interest ligand and an E3 ligase ligand.

Conceptual Pathway for Use as a Building Block

[Click to download full resolution via product page](#)

Caption: Logical flow from building blocks to a functional protein degrader.

Other Potential Industrial Uses

This compound is also cited as a potential intermediate in the synthesis of dyes.^[2] The aromatic ring and the amino group are functionalities commonly found in dye chemistry,

allowing for the creation of chromophores through diazotization and coupling reactions. However, specific examples of dyes synthesized from this precursor are not readily available in public literature.

Safety Information: Users should treat **2-Amino-1-(4-chlorophenyl)propan-1-ol** as a potentially harmful chemical. Contact with skin and eyes may cause irritation.^[2] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn, and work should be conducted in a well-ventilated area.^[2] This chemical is intended for professional manufacturing, research, and industrial use only.^[3] Always consult the specific Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. chembk.com [chembk.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 2-Amino-1-(4-chlorophenyl)propan-1-ol | CAS#:57908-21-1 | Chemsric [chemsrc.com]
- 5. 2-Amino-1-(4-chlorophenyl)propan-1-ol | 57908-21-1 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. CN102942495A - Preparation method of trans-2-amino-1-p-chlorobenzene propyl alcohol - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Application Notes and Protocols: 2-Amino-1-(4-chlorophenyl)propan-1-ol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1199383#industrial-applications-of-2-amino-1-4-chlorophenyl-propan-1-ol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com